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Compound of Interest

Compound Name: Tildipirosin

Cat. No.: B1682375 Get Quote

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tildipirosin

Introduction
Tildipirosin is a semi-synthetic, 16-membered macrolide antibiotic developed for veterinary

use.[1][2][3] It is primarily utilized for the treatment and prevention of respiratory diseases in

cattle and swine caused by susceptible bacterial pathogens.[4][5][6][7] As a derivative of

tylosin, tildipirosin features a unique tribasic character due to three amine substituents on its

macrocyclic lactone ring, contributing to its pharmacokinetic and pharmacodynamic properties.

[2][8][9] This document provides a detailed overview of its chemical structure, synthesis,

mechanism of action, and relevant experimental protocols for researchers and professionals in

drug development.

Chemical Structure and Properties
Tildipirosin is chemically identified as (4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-

[(2R,3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-

5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-

diene-2,10-dione.[10][11] Its structure is distinguished by the retention of the 16-membered

tylonolide ring and the 5-mycaminose amino sugar from its parent compound, tylosin, but with

the addition of two piperidine rings.[3]

Physicochemical and Structural Data
The key identifiers and properties of Tildipirosin are summarized in the table below.
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Property Value Reference

Molecular Formula C H N O [10][12]

Molecular Weight 734.02 g/mol [12][13]

CAS Number 328898-40-4 [10][14]

IUPAC Name

(4R,5S,6S,7R,9R,11E,13E,15

R,16R)-6-

[(2R,3R,4S,5S,6R)-4-

(dimethylamino)-3,5-dihydroxy-

6-methyloxan-2-yl]oxy-16-

ethyl-4-hydroxy-5,9,13-

trimethyl-7-(2-piperidin-1-

ylethyl)-15-(piperidin-1-

ylmethyl)-1-oxacyclohexadeca-

11,13-diene-2,10-dione

[10]
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Solubility
DMSO: 100 mg/mL (136.24

mM)
[13][15]

Synthesis of Tildipirosin
Tildipirosin is produced via a semi-synthetic pathway starting from the natural macrolide,

tylosin.[1][4] The synthesis involves several key chemical transformations to introduce the

characteristic dipiperidinyl moieties. The general workflow is outlined in various patents.[16][17]

[18]
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A common synthetic route begins with the reduction of tylosin to obtain relomysin.[16] This is

followed by hydrolysis and a substitution reaction to form key intermediates.[16] The final step

involves an amination reaction to introduce the piperidine groups, yielding tildipirosin.[16] One

patented method reports that the conversion rate for each reaction step can exceed 80%, with

a final product purity of over 98.2%.[18] Another method claims a purity of over 99%.[17]

Tylosin
(Starting Material)

RelomysinReduction 23-Hydroxy-5-O-mycaminosyl
-tylonolide Intermediate

Hydrolysis Activated Intermediate
(e.g., 23-Iodo or Sulfonate)

Activation
(e.g., Iodination) Tildipirosin

(Final Product)

Amination
(with Piperidine)

Click to download full resolution via product page

General synthetic workflow for Tildipirosin production.

Mechanism of Action
Like other macrolide antibiotics, tildipirosin exerts its effect by inhibiting bacterial protein

synthesis.[4][9][14] It selectively binds to the 50S subunit of the bacterial ribosome, specifically

to the 23S ribosomal RNA.[8][19] This binding action blocks the exit tunnel of the ribosome,

preventing the elongation of the polypeptide chain and ultimately halting bacterial growth.[8][9]

The effect is generally time-dependent and bacteriostatic, though it can be bactericidal against

certain pathogens.[8][9]
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Mechanism of action of Tildipirosin in bacteria.

Quantitative Data
Biological Activity
Tildipirosin's efficacy is demonstrated by its potent inhibition of bacterial protein synthesis and

its low minimum inhibitory concentrations (MIC) against key respiratory pathogens.
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Parameter Organism/System Value Reference

IC (Protein Synthesis)

In vitro

transcription/translatio

n assay

0.23 ± 0.01 µM [3]

MIC Pasteurella multocida 0.25 - 1 µg/mL [15]

MIC
Mannheimia

haemolytica
0.25 - 1 µg/mL [15]

MIC Histophilus somni 4 µg/mL [7]

MIC Range Glaesserella parasuis
≤ 4 µg/mL (for 90% of

isolates)
[19]

MIC Range Salmonella spp. 4 - 16 µg/mL [8][9]

Pharmacokinetic Parameters
Pharmacokinetic studies in target animal species reveal rapid absorption and extensive

distribution to lung tissues.

Parameter Species Dose Value Reference

T (Time to Peak

Plasma Conc.)
Cattle

4 mg/kg

(subcutaneous)
23 minutes [8]

C (Peak Plasma

Conc.)
Cattle

4 mg/kg

(subcutaneous)
0.7 µg/mL [8]

Absolute

Bioavailability
Cattle

4 mg/kg

(subcutaneous)
78.9% [8]

Terminal Half-life Cattle
4 mg/kg

(subcutaneous)
~9 days [8]

T (Time to Peak

Plasma Conc.)
Pig

4 mg/kg

(intramuscular)

5.33 ± 2.37

hours
[19]

C (Peak Lung

Conc.)
Pig

4 mg/kg

(intramuscular)

4.06 ± 0.65

µg/mL
[19]
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Experimental Protocols
Synthesis of Tildipirosin (General Method from Patent
Literature)
The following protocol is a generalized summary based on published patent information and

represents a plausible, though not exhaustive, description of the synthesis.[16][17]

Reduction of Tylosin: Tylosin (tartrate or phosphate salt) is dissolved in a suitable organic

solvent. A reducing agent is added to selectively reduce the aldehyde group, yielding

relomysin. The reaction progress is monitored by HPLC.

Hydrolysis: The crude relomysin product is subjected to acidic hydrolysis to remove the

mycarose sugar, yielding 23-hydroxy-5-O-mycaminosyl-tylonolide.

Activation of the 23-Hydroxyl Group: The hydroxyl group at position C-23 is activated to

create a good leaving group for subsequent nucleophilic substitution. This can be achieved

by converting it to a sulfonate ester or through an iodination reaction (e.g., using

triphenylphosphine and iodine).

Amination: The activated intermediate is reacted with an excess of piperidine. This step

introduces the two piperidinyl groups via nucleophilic substitution and reductive amination,

forming the final tildipirosin molecule.

Purification: The final product is purified through a series of acid-base extractions and

crystallization or chromatographic techniques to achieve high purity (>99%).[17] The

structure is confirmed using spectroscopic methods (NMR, MS, IR).

Determination of Tildipirosin Residues by HPLC-MS/MS
This protocol is based on a method developed for detecting tildipirosin in swine tissues.[20]

Sample Preparation and Extraction:

Homogenize 1g of tissue sample (muscle, liver, kidney, or fat).

Extract the sample with 0.1 mol·L⁻¹ KH₂PO₄ buffer solution.
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Centrifuge the mixture and collect the supernatant.

Solid-Phase Extraction (SPE) Cleanup:

Condition an HLB solid-phase extraction column.

Load the supernatant onto the column.

Wash the column to remove interferences.

Elute tildipirosin with an appropriate solvent.

HPLC-MS/MS Analysis:

Chromatography: Eluted sample is injected into an HPLC system equipped with a C18

column (e.g., Phenomenex Luna Omega C18). A gradient elution is performed.

Mass Spectrometry: The analyte is detected using a triple-quadrupole mass spectrometer

operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM)

mode.

Quantification: A matrix-matched calibration curve is used to quantify the tildipirosin
content in the samples. The reported limits of detection and quantification for this method

are 10 ng·g⁻¹ and 25 ng·g⁻¹, respectively.[20]

Conclusion
Tildipirosin is a potent, semi-synthetic macrolide antibiotic with a well-defined chemical

structure and mechanism of action. Its synthesis from tylosin involves a multi-step chemical

process that has been optimized for high yield and purity. The quantitative data on its biological

activity and pharmacokinetic profile underscore its efficacy in treating key bacterial respiratory

diseases in livestock. The established protocols for its synthesis and analysis provide a solid

foundation for further research and development in the field of veterinary medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682375#chemical-structure-and-synthesis-of-
tildipirosin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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